Cas no 2091605-11-5 (5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride)

5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6-Benzoxazolesulfonyl chloride, 5-chloro-2,3-dihydro-7-methyl-2-oxo-
- 5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
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- Inchi: 1S/C8H5Cl2NO4S/c1-3-6-5(11-8(12)15-6)2-4(9)7(3)16(10,13)14/h2H,1H3,(H,11,12)
- InChI Key: YQCYLCLPOHHQHB-UHFFFAOYSA-N
- SMILES: O1C2=C(C)C(S(Cl)(=O)=O)=C(Cl)C=C2NC1=O
5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-311320-1g |
5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride |
2091605-11-5 | 1g |
$0.0 | 2023-09-05 | ||
Enamine | EN300-311320-1.0g |
5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride |
2091605-11-5 | 1.0g |
$0.0 | 2023-02-26 |
5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride Related Literature
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
Additional information on 5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Introduction to 5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride (CAS No. 2091605-11-5)
5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride, identified by its Chemical Abstracts Service (CAS) number 2091605-11-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoxazole sulfonamide class, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of both chloro and sulfonyl chloride substituents in its molecular framework enhances its reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The benzoxazole core is a heterocyclic aromatic ring system that serves as a common scaffold in numerous bioactive molecules. Its unique electronic properties and ability to interact with biological targets make it an attractive component in drug design. In particular, the sulfonyl chloride functional group (-SO₂Cl) is a versatile handle for further chemical modifications, enabling the introduction of various pharmacophoric elements through nucleophilic substitution reactions. This reactivity has been leveraged in the development of novel sulfonamide derivatives, which are widely explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Recent advancements in medicinal chemistry have highlighted the importance of 5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride as a key intermediate in the synthesis of potent inhibitors targeting specific enzymatic pathways. For instance, studies have demonstrated its utility in generating sulfonamides that modulate the activity of enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA). These enzymes are implicated in various pathological conditions, including cancer and metabolic disorders. The ability to fine-tune the structure of these sulfonamides through strategic functionalization has opened new avenues for therapeutic intervention.
The chloro substituent at the 5-position of the benzoxazole ring plays a crucial role in determining the compound's reactivity and binding affinity. Chloro groups are known to enhance electrophilicity, facilitating nucleophilic attacks that can be harnessed for constructing more elaborate molecular architectures. Additionally, the methyl group at the 7-position contributes to steric and electronic modulation, influencing both solubility and metabolic stability. These structural features have been carefully optimized in recent synthetic strategies to improve bioavailability and reduce off-target effects.
Incorporating sulfonyl chloride into the benzoxazole scaffold provides a direct route to sulfonamide derivatives without requiring additional protecting group strategies. This simplification is particularly advantageous in large-scale drug discovery programs where efficiency and cost-effectiveness are paramount. Moreover, sulfonyl chlorides are known to react readily with amines and other nucleophiles under mild conditions, allowing for rapid diversification of the chemical library. Such attributes have made this compound a preferred building block for high-throughput screening campaigns aimed at identifying novel lead compounds.
Current research trends indicate that 5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is being explored in conjunction with computational chemistry techniques to predict and optimize binding interactions with biological targets. Molecular docking studies have revealed promising affinities for this compound against certain protein kinases involved in tumor progression. These findings align with broader efforts to develop kinase inhibitors as antineoplastic agents. The integration of experimental data with computational modeling has accelerated the discovery process by providing insights into structure-function relationships.
The synthetic methodologies employed for preparing 5-chloro-7-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride have also seen significant refinement over recent years. Modern synthetic approaches emphasize green chemistry principles by minimizing waste generation and maximizing atom economy. For example, catalytic methods have been developed to facilitate sulfonylation reactions under milder conditions compared to traditional approaches involving stoichiometric reagents. Such innovations not only improve yield but also enhance sustainability—a critical consideration in industrial-scale production.
From a pharmacokinetic perspective, 5-chloro-7-methyl -2 - oxo - 2 , 3 - dihydro - 1 , 3 - benzoxazole - 6 - sulfonyl chloride derivatives exhibit interesting properties that warrant further investigation. The benzoxazole moiety is known to confer favorable metabolic stability while maintaining sufficient lipophilicity for good membrane permeability. However, sulfonyl groups can introduce hydrophilic character into molecules; thus, careful balancing between hydrophobicity and hydrophilicity is essential for optimal pharmacokinetic profiles. Recent studies have demonstrated that derivatization at positions other than 5 or 7 can significantly alter these properties without compromising biological activity.
The versatility of sulfonyl chloride intermediates extends beyond pharmaceutical applications; they are also utilized in agrochemical research where sulfonamides serve as potent herbicides or fungicides. The structural features present in this compound make it amenable to modifications that enhance environmental compatibility while maintaining efficacy against target organisms. Such dual utility underscores its importance as a synthetic precursor across multiple disciplines within organic chemistry.
In conclusion, 5-chloro - 7 - methyl - 2 - oxo - 2 , 3 - dihydro - 1 , 3 - benzoxazole - 6 - sulfonyl chloride (CAS No . 2091605 -11 -5 ) represents an exciting opportunity for innovation in drug discovery and material science . Its unique structural attributes combined with recent advances in synthetic methodologies position it as a cornerstone compound for developing next-generation therapeutics . As research continues, further applications will likely emerge, reinforcing its significance within modern chemical biology .
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